molecular formula C18H14BNO2 B4929402 Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron

Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron

Cat. No.: B4929402
M. Wt: 287.1 g/mol
InChI Key: AAPWCIWYSSCVPX-UHFFFAOYSA-N
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Description

Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron is a boron-containing compound characterized by the presence of two phenyl groups and a pyridinecarboxylate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron typically involves the reaction of diphenylborinic acid with 2-pyridinecarboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.

    Substitution: The phenyl groups or the pyridinecarboxylate ligand can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a wide range of functionalized boron compounds.

Scientific Research Applications

Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.

Mechanism of Action

The mechanism of action of Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins that contain boron-binding sites, affecting their activity and function. In chemical reactions, the boron atom can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylborinic acid: Similar in structure but lacks the pyridinecarboxylate ligand.

    2-Pyridinecarboxylic acid: Contains the pyridinecarboxylate ligand but lacks the boron atom.

    Dichloro(2-pyridinecarboxylato)gold: Contains a similar ligand but with a gold atom instead of boron.

Uniqueness

Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron is unique due to the combination of its boron atom and the pyridinecarboxylate ligand, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry that other similar compounds may not be suitable for.

Properties

IUPAC Name

9,9-diphenyl-8-oxa-1-azonia-9-boranuidabicyclo[4.3.0]nona-1,3,5-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-18-17-13-7-8-14-20(17)19(22-18,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPWCIWYSSCVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1([N+]2=CC=CC=C2C(=O)O1)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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